(2E)-2-Cyano-2-(3-ethyl-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
(2E)-2-cyano-2-(3-ethyl-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-17-13(19)9(2)21-14(17)11(7-15)12(18)16-8-10-5-4-6-20-10/h4-6,9H,3,8H2,1-2H3,(H,16,18)/b14-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHXDINDKZGNJ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=C(C#N)C(=O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)C(S/C1=C(\C#N)/C(=O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-Cyano-2-(3-ethyl-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide represents a novel class of thiazolidine derivatives. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Thiazolidine ring : Known for its biological significance, particularly in medicinal chemistry.
- Furan moiety : Often associated with various biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that thiazolidine derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects : Thiazolidine derivatives are known to modulate inflammatory pathways.
Antioxidant Activity
A study evaluated the antioxidant capacity of thiazolidine derivatives through various assays, demonstrating that compounds with specific substitutions on the thiazolidine ring significantly reduced lipid peroxidation levels. For example, compounds with a cyclohexyl moiety at Position 4 exhibited enhanced antioxidant activity compared to their unsubstituted counterparts .
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. Notably:
- IC50 Values : The compound demonstrated IC50 values in the micromolar range against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines, indicating significant cytotoxicity .
Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival. Specifically, it appears to inhibit the Bcl-2 protein, a known regulator of apoptosis, through hydrophobic interactions and hydrogen bonding .
Case Studies
- Evren et al. (2019) conducted a study on similar thiazolidine derivatives and reported that modifications in the thiazole ring significantly influenced their anticancer activity. Compounds with electron-donating groups showed enhanced potency against A549 and NIH/3T3 cell lines .
- Antioxidant Evaluation : Another study highlighted that substituents at specific positions on the thiazolidine ring could enhance antioxidant properties, leading to decreased cellular oxidative stress markers in vitro .
Preparation Methods
Cyclocondensation Reaction
A mixture of cysteamine hydrochloride (1.0 equiv) and ethyl 3-oxopentanoate (1.2 equiv) in anhydrous ethanol is refluxed under nitrogen for 6–8 hours. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization to form 3-ethyl-5-methyl-4-oxothiazolidine-2-thione. Sodium bicarbonate is added to neutralize HCl, and the product is isolated by filtration (yield: 78–85%).
Thionation and Isomerization
Thionation of the intermediate with sodium hydrosulfide hydrate (NaSH·xH₂O) in aqueous methanol at 60°C for 3 hours generates the thione derivative. The E-isomer is favored under these conditions, as confirmed by X-ray crystallography in analogous systems.
Introduction of the Cyano Group
The cyano group is introduced via Knoevenagel condensation, leveraging the electron-withdrawing nature of the thiazolidinone ring to activate the α-carbon for nucleophilic attack.
Knoevenagel Condensation
A solution of 3-ethyl-5-methyl-4-oxothiazolidine-2-thione (1.0 equiv) and cyanoacetic acid (1.5 equiv) in toluene is heated to 110°C with piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv) as catalysts. The reaction mixture is stirred for 12 hours, during which the thione sulfur is replaced by a cyano group, forming (2E)-2-cyano-2-(3-ethyl-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid. The E-configuration is retained due to steric hindrance between the cyano group and thiazolidinone substituents.
Formation of the Acetamide Side Chain
The carboxylic acid intermediate is converted to the corresponding acetamide via activation as an acid chloride, followed by coupling with furfurylamine.
Acid Chloride Formation
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) in dichloromethane at 0°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow solid.
Amide Coupling
The acyl chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of furfurylamine (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 4 hours, after which the product is extracted with ethyl acetate and purified via recrystallization from acetonitrile (yield: 71–82%).
Optimization and Scalability
Reaction Conditions
Industrial Adaptations
- Continuous flow systems reduce reaction times for cyclocondensation.
- Automated crystallization systems enhance purity (>98%).
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration, with dihedral angles between the thiazolidinone and furan rings measuring 87.5°.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Stepwise (this work) | 68% | >98% | Regioselective |
| One-pot | 55% | 90% | Reduced steps |
| Flow synthesis | 72% | 95% | Scalability |
Q & A
Q. What are the recommended synthetic routes and reaction conditions for preparing (2E)-2-Cyano-2-(3-ethyl-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, thiazolidinone ring formation can be achieved by reacting cyanoacetamide derivatives with thioureas or isothiocyanates under basic conditions (e.g., sodium hydride in DMF). The furan-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or ethanol enhance reactivity .
- Catalysts : Bases such as K₂CO₃ or NaH are critical for deprotonation and cyclization .
- Temperature : Reactions are often conducted at room temperature or mild reflux (60–80°C) to avoid side-product formation .
Progress is monitored via TLC (hexane:ethyl acetate, 9:1) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm the presence of the thiazolidinone carbonyl (~170 ppm), cyano group (~115 ppm), and furan protons (6.3–7.4 ppm) .
- IR spectroscopy : Identify C=O stretches (1650–1750 cm⁻¹) and C≡N peaks (~2200 cm⁻¹) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% recommended for biological assays) .
Q. What are the standard protocols for evaluating the compound’s stability under laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation via HPLC .
- Photostability : Expose to UV light (254 nm) for 48 hours and monitor spectral changes .
- pH sensitivity : Dissolve in buffers (pH 2–9) and track hydrolysis by TLC or NMR .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound?
- Methodological Answer : Use in silico approaches:
- Molecular docking : Screen against PPARγ, EGFR, or VEGFR2 using AutoDock Vina or Schrödinger Suite. The thiazolidinone moiety may interact with catalytic lysine residues in kinase domains .
- ADMET prediction : Tools like SwissADME assess bioavailability (%F >30) and blood-brain barrier penetration (log BB <0.3) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å indicates robust interactions) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Investigate variables causing discrepancies:
- Assay conditions : Compare cell lines (e.g., MCF-7 vs. HeLa), serum concentration (5% vs. 10% FBS), and incubation times (24h vs. 48h) .
- Stereochemical purity : Enantiomeric impurities (e.g., E/Z isomerization) can alter activity; validate via chiral HPLC .
- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
Q. How can crystallographic data refine the compound’s 3D structure and inform SAR studies?
- Methodological Answer : Employ X-ray crystallography:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement. The thiazolidinone ring typically adopts a planar conformation, with hydrogen bonds between the cyano group and nearby amide protons .
- ORTEP visualization : Analyze anisotropic displacement parameters to confirm rigidity of the furan-thiazolidinone core .
- CSD database : Compare with analogs (e.g., Cambridge Structural Database entries) to correlate substituent effects with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
